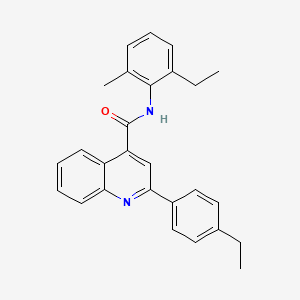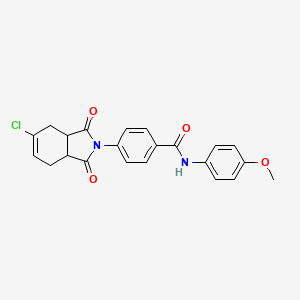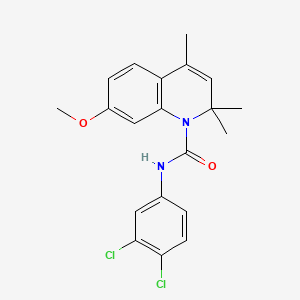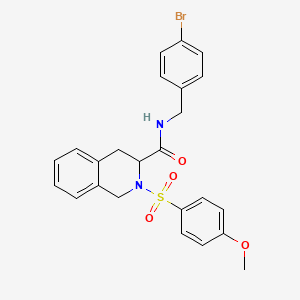![molecular formula C17H13Cl2N3OS2 B11660543 N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-2,4-dichlorobenzamide](/img/structure/B11660543.png)
N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-2,4-dichlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-2,4-dichlorobenzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-2,4-dichlorobenzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 1,3,4-thiadiazole-2-thiol.
Introduction of the Benzylsulfanyl Group: The thiadiazole-2-thiol is then reacted with benzyl chloride to introduce the benzylsulfanyl group, forming 5-(benzylsulfanyl)-1,3,4-thiadiazole.
Formation of the Final Compound: The final step involves the reaction of 5-(benzylsulfanyl)-1,3,4-thiadiazole with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-2,4-dichlorobenzamide can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the dichlorobenzamide moiety, to form corresponding amines.
Substitution: The chlorine atoms in the dichlorobenzamide moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-2,4-dichlorobenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-2,4-dichlorobenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting the activity of certain enzymes involved in critical biological processes.
Interacting with DNA: Binding to DNA and interfering with its replication and transcription.
Modulating Signaling Pathways: Affecting various signaling pathways, such as those involved in cell proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-2,4-dichlorobenzamide can be compared with other similar compounds, such as:
N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-4-methoxybenzamide: Similar structure but with a methoxy group instead of dichloro.
N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}propanamide: Similar structure but with a propanamide group.
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(5-methyl-2-furyl)methylidene]acetohydrazide: Contains a similar thiadiazole ring but with different substituents.
Eigenschaften
Molekularformel |
C17H13Cl2N3OS2 |
|---|---|
Molekulargewicht |
410.3 g/mol |
IUPAC-Name |
N-[5-(benzylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]-2,4-dichlorobenzamide |
InChI |
InChI=1S/C17H13Cl2N3OS2/c18-12-6-7-13(14(19)8-12)16(23)20-17-22-21-15(25-17)10-24-9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,20,22,23) |
InChI-Schlüssel |
YIIBFZHBQVQVAO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CSCC2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-ethylphenyl)-2-{[(3-methylphenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11660465.png)

![N-benzyl-N-[4-({(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazinyl}carbonyl)phenyl]methanesulfonamide](/img/structure/B11660473.png)
![N'-[(E)-(4-methylphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11660476.png)
![N'-[(1E)-1-(pyridin-4-yl)ethylidene]pyridine-2-carbohydrazide](/img/structure/B11660477.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B11660478.png)
![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methylpiperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11660484.png)
![N-[(5Z)-5-(1-ethyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzamide](/img/structure/B11660489.png)
![Diethyl 1-(4-ethoxyphenyl)-4-[4-(methylsulfanyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11660507.png)
![5-Amino-7-benzo[1,3]dioxol-5-yl-2-benzo[1,3]dioxol-5-ylmethylene-3-oxo-2,3-dihydro-7H-thiazolo[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B11660512.png)


![4-[4-(Benzyloxy)phenyl]-6-oxo-2-(prop-2-en-1-ylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B11660521.png)
